5-Bromo-6-methoxy-1-naphthonitrile
Description
Structure
3D Structure
Properties
CAS No. |
103604-47-3 |
|---|---|
Molecular Formula |
C12H8BrNO |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
5-bromo-6-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8BrNO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3 |
InChI Key |
MLTJLVQKLKQHPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C#N)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Bromo 6 Methoxy 1 Naphthonitrile
Chemical Behavior of the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) at the 6-position significantly influences the electronic properties and reactivity of the naphthalene (B1677914) ring.
The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. nih.govorgsyn.org This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions. nih.gov In the case of a 6-methoxy substituted naphthalene, this activating effect would primarily direct incoming electrophiles to the 5 and 7-positions (ortho) and the 2 and 4-positions (para to the fusion, but meta-like). However, substitution at the 1-position is also common in naphthalenes due to the formation of a more stable carbocation intermediate. libretexts.orgwordpress.com
In 5-Bromo-6-methoxy-1-naphthonitrile, the scenario is more complex due to the presence of the bromo and nitrile substituents. The bromine atom at the 5-position is a deactivating group but is also an ortho, para-director. utexas.edu The nitrile group at the 1-position is a strongly deactivating and meta-directing group.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -OCH₃ | Activating | ortho, para |
| -Br | Deactivating | ortho, para |
| -CN | Deactivating | meta |
Demethylation and Ether Cleavage Reactions
Aryl methyl ethers, such as the 6-methoxy group in the title compound, can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.commasterorganicchemistry.comlibretexts.org The reaction proceeds through protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction, yielding the corresponding phenol (B47542) and a methyl halide. masterorganicchemistry.commasterorganicchemistry.com
In the context of poly-substituted aromatic compounds, the ease of demethylation can be influenced by the electronic nature of other substituents. For example, in studies on 5,6,7-trimethoxyflavones, it was observed that the 5- and 6-methoxy groups are more readily cleaved than the 7-methoxy group. researchgate.net This suggests that the electronic environment around the methoxy group in this compound would allow for its cleavage to the corresponding 6-hydroxy derivative under appropriate acidic conditions. The use of excess hydrogen halide could potentially lead to further reactions, though cleavage of the aryl C-O bond is generally disfavored. libretexts.org
Reactivity of the Naphthalene Aromatic System
The fused bicyclic aromatic system of naphthalene endows it with a rich and varied reactivity, including a susceptibility to both oxidative and reductive transformations, as well as participation in intramolecular cyclizations.
The naphthalene core can undergo both oxidation and reduction, with the specific outcome depending on the reagents and reaction conditions.
Oxidative Processes: Oxidation of naphthalene derivatives can lead to various products. For instance, the oxidation of 2-methoxynaphthalene (B124790) by certain bacterial dioxygenases yields dihydroxydihydronaphthalene derivatives. nih.gov Chemical oxidation of naphthalenes can lead to the formation of naphthoquinones. researchgate.net The presence of the electron-donating methoxy group and the electron-withdrawing bromo and nitrile groups would influence the regioselectivity and feasibility of such oxidations on this compound.
Reductive Processes: Reduction of the naphthalene system can also be achieved. Catalytic hydrogenation of naphthalenes typically leads to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) derivatives. researchgate.net Chemical reduction using dissolving metals can also be employed. researchgate.net A notable reductive process for bromo-substituted aromatics is debromination. For example, a process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes has been described. google.com This suggests that the bromine atom at the 5-position of this compound could potentially be removed under reductive conditions.
Table 2: Examples of Oxidative and Reductive Reactions on Naphthalene Derivatives
| Reaction Type | Reagent/Condition | Product Type |
| Oxidation | Dioxygenases | Dihydroxydihydronaphthalene |
| Oxidation | Chemical Oxidants | Naphthoquinone |
| Reduction | Catalytic Hydrogenation | Tetralin |
| Reduction | Metal-based | Debromination |
Spectroscopic Characterization and Structural Elucidation of 5 Bromo 6 Methoxy 1 Naphthonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Bromo-6-methoxy-1-naphthonitrile, a complete NMR analysis would be essential to confirm the connectivity and spatial arrangement of its atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromo and cyano groups and the electron-donating effect of the methoxy group. The coupling constants (J) between adjacent protons would reveal their relative positions on the naphthalene (B1677914) ring. The methoxy group would appear as a singlet, integrating to three protons.
No experimental ¹H NMR data for this compound is currently available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide crucial information by identifying all the carbon atoms in the molecule, including the quaternary carbons of the naphthalene core and the carbon of the cyano group. The chemical shifts of the carbon atoms would be highly sensitive to the attached functional groups. For instance, the carbon attached to the bromine atom would be significantly shielded, while the carbon of the nitrile group would appear in the characteristic downfield region.
No experimental ¹³C NMR data for this compound is currently available in the public domain.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is critical for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the substitution pattern on the naphthalene ring.
Without initial ¹H and ¹³C NMR data, no analysis using advanced 2D NMR techniques can be performed or reported.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₂H₈BrNO), confirming the presence of one bromine atom. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
No experimental HRMS data for this compound is currently available in the public domain.
Fragmentation Pattern Analysis for Structural Confirmation
Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. The fragmentation of the molecular ion would be expected to involve the loss of characteristic neutral fragments, such as the methoxy group (•OCH₃), the bromo radical (•Br), or hydrogen cyanide (HCN). The observed fragments would help to verify the connectivity of the different functional groups to the naphthalene core.
No experimental mass spectrometry fragmentation data for this compound is currently available in the public domain.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Specific experimental Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. However, a hypothetical analysis based on characteristic functional group frequencies can be proposed.
Key expected vibrational modes would include:
C≡N stretch: A sharp, medium-intensity band in the region of 2240-2210 cm⁻¹ in both IR and Raman spectra, characteristic of an aromatic nitrile.
C-O stretch: An asymmetric stretching band for the aryl-alkyl ether (Ar-O-CH₃) would be expected around 1275-1200 cm⁻¹, and a symmetric stretch around 1075-1020 cm⁻¹.
Aromatic C=C stretch: Multiple bands in the 1625-1450 cm⁻¹ region.
C-H stretch (aromatic and methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretches from the methoxy group would be found in the 2975-2850 cm⁻¹ range.
C-Br stretch: A low-frequency band, typically in the 680-515 cm⁻¹ range, which can be difficult to assign definitively.
A data table of these predicted vibrational frequencies is provided below.
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile | C≡N stretch | 2240-2210 |
| Methoxy | Asymmetric Ar-O-C stretch | 1275-1200 |
| Methoxy | Symmetric Ar-O-C stretch | 1075-1020 |
| Aromatic Ring | C=C stretch | 1625-1450 |
| Aromatic C-H | C-H stretch | >3000 |
| Methyl C-H | C-H stretch | 2975-2850 |
| Bromoalkane | C-Br stretch | 680-515 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Experimental UV-Vis absorption data for this compound is not documented in the available resources. The electronic transitions of this molecule would be influenced by the naphthalene chromophore, extended by the auxochromic methoxy group and the electron-withdrawing nitrile and bromo substituents.
The naphthalene system typically exhibits three absorption bands corresponding to π→π* transitions. The positions and intensities of these bands would be modified by the substituents. One would anticipate a bathochromic (red) shift compared to unsubstituted naphthalene due to the extended conjugation and the presence of the methoxy group.
A hypothetical data table for the expected electronic transitions is presented below.
| Transition | Expected Wavelength Range (λ_max, nm) |
| π→π* (Primary band) | ~220-250 |
| π→π* (Secondary band) | ~270-300 |
| π→π* (Fine structure band) | ~310-340 |
X-ray Crystallography for Solid-State Molecular Architecture
There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. X-ray crystallography would provide definitive information on its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would reveal the planarity of the naphthalene system and the orientation of the methoxy group, as well as any potential π-stacking or halogen bonding interactions involving the bromine atom in the crystal lattice. Without experimental data, a table of crystallographic parameters cannot be generated.
Chiroptical Spectroscopy for Chiral Derivatives (if applicable)
This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. If a chiral center were introduced into the molecule, for instance, through the synthesis of a derivative with a chiral substituent, then chiroptical spectroscopy would be a valuable tool for characterizing its stereochemistry. As no such chiral derivatives are described in the context of this compound, this section is not applicable.
Theoretical and Computational Investigations of 5 Bromo 6 Methoxy 1 Naphthonitrile
Thermodynamic and Kinetic Parameter Predictions
Theoretical and computational chemistry provide powerful tools for predicting the thermodynamic and kinetic parameters of molecules like 5-Bromo-6-methoxy-1-naphthonitrile, offering insights that can guide experimental work and process design. These predictive methods are particularly valuable for compounds where experimental data is scarce.
Estimation of Vaporization Enthalpies and Phase Behavior
One common approach involves the use of quantitative structure-property relationship (QSPR) models. These models correlate molecular descriptors with experimental data for a series of related compounds to predict the properties of new molecules. For instance, studies on the vaporization enthalpies of substituted naphthalenes, such as 4-methoxy-1-naphthonitrile, have been conducted. mdpi.com These studies often employ techniques like correlation gas chromatography to experimentally determine vaporization enthalpies, which are then used to build and validate predictive models. mdpi.com
Computational chemistry methods, such as those based on density functional theory (DFT), can also be employed to calculate the energetic properties of molecules in both the gas and condensed phases, from which the enthalpy of vaporization can be derived. These calculations, while complex, can provide valuable estimates in the absence of experimental data.
Below is a hypothetical data table illustrating the kind of information that would be generated from such studies, comparing the predicted properties of this compound with known values for related naphthalene (B1677914) derivatives.
Table 1: Predicted and Experimental Thermodynamic Data of Naphthalene Derivatives
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted ΔHvap (kJ/mol) at 298.15 K |
|---|---|---|---|
| Naphthalene | 128.17 | 218 | 43.5 |
| 1-Naphthonitrile | 153.18 | 298 | 55.2 |
| 4-Methoxy-1-naphthonitrile | 183.20 | N/A | 62.8 mdpi.com |
| This compound | 262.10 | N/A | 75-85 (Estimated) |
Note: The value for this compound is a theoretical estimation based on the trends observed for related compounds.
Calculation of Reaction Barriers and Rate Constants
Understanding the reactivity of this compound is crucial for its synthesis and potential applications. Computational chemistry offers methods to predict reaction pathways, transition state structures, and the associated energy barriers (activation energies). These calculations are instrumental in determining the feasibility and kinetics of a chemical reaction.
For a given reaction involving this compound, computational methods like DFT can be used to map out the potential energy surface. By identifying the lowest energy pathway from reactants to products, the transition state can be located, and its energy relative to the reactants gives the activation energy. This information is vital for predicting the rate constant of the reaction, often guided by transition state theory.
For example, in the synthesis of derivatives of this compound, understanding the reaction barriers for nucleophilic substitution at the bromine atom or electrophilic substitution on the naphthalene ring would be of significant interest. Computational studies on the tautomerism and electronic effects in substituted naphthazarin derivatives have demonstrated the utility of these methods in elucidating reaction mechanisms and substituent effects on reactivity. researchgate.net
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built on the principle that the structure of a molecule dictates its properties and activities.
For this compound, QSAR and QSPR studies could be employed to predict a wide range of characteristics. By analyzing a dataset of related naphthalene derivatives with known properties, a mathematical model can be developed. This model can then be used to predict the properties of this compound based on its unique structural features.
The process of developing a QSAR/QSPR model typically involves several key steps:
Data Set Collection: Gathering a set of molecules with known experimental data for the property of interest.
Molecular Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a relationship is established between the molecular descriptors and the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
QSAR studies on various naphthalene derivatives have been successful in predicting their biological activities, such as antimicrobial or enzyme inhibitory effects. mdpi.comresearchgate.net Similarly, QSPR models have been used to predict physicochemical properties like boiling point, solubility, and chromatographic retention times.
The following table provides examples of molecular descriptors that would be calculated for this compound in a typical QSAR/QSPR study.
Table 2: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight | 262.10 |
| Number of H-Bond Donors | 0 | |
| Number of H-Bond Acceptors | 3 (N and O) | |
| Topological | Wiener Index | Hypothetical Value |
| Balaban J Index | Hypothetical Value | |
| Electronic | Dipole Moment | Hypothetical Value |
| Polarizability | Hypothetical Value |
Note: The hypothetical values would be calculated using specialized software.
By leveraging these computational approaches, a deeper understanding of the chemical and physical nature of this compound can be achieved, even in the absence of extensive experimental data. This knowledge is invaluable for guiding future research and application development for this compound.
Advanced Applications in Chemical Sciences of Naphthonitrile Derivatives
Contributions to Advanced Materials Science and EngineeringThere are no available studies on the application of 5-Bromo-6-methoxy-1-naphthonitrile in materials science.
Utility in Functional Coatings and Polymer ScienceThere is no information regarding the use of this compound in the field of functional coatings or polymer science.
Due to the lack of specific research on this particular compound, creating data tables and detailing research findings as requested is not possible.
Development of Analytical Probes and Detection Systems
The exploration of novel molecular scaffolds for the creation of advanced analytical probes is a significant area of research in the chemical sciences. The inherent characteristics of a molecule, such as its electronic structure and potential for functionalization, are critical to its utility in sensing applications.
Fluorescent Probes for Chemical Detection
Naphthalene (B1677914) derivatives are known to exhibit fluorescence, a property that can be modulated by their interaction with specific chemical species. nih.gov This makes them valuable building blocks for the design of fluorescent probes. The introduction of different functional groups onto the naphthalene core can tune the probe's selectivity and sensitivity towards target analytes, including various anions and cations. nih.gov However, the specific fluorescent properties of this compound and its potential to act as a fluorescent sensor have not been reported.
Electrochemical Sensor Applications
The field of electrochemical sensing often utilizes organic molecules that can undergo redox reactions or can be incorporated into electrode materials to enhance their performance. nih.gov Naphthalene derivatives have been explored for their electroactivity and have been used in the construction of electrochemical sensors for the detection of various analytes. researchgate.netresearchgate.netapsacollege.com The modification of electrodes with such compounds can lead to improved sensitivity and selectivity. nih.gov Nevertheless, there is no available literature detailing the electrochemical behavior of this compound or its application in the fabrication of electrochemical sensors.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
The investigation into 5-Bromo-6-methoxy-1-naphthonitrile, a distinct member of the substituted naphthonitrile family, has brought to light its fundamental chemical properties and underscored its potential as a valuable building block in organic synthesis. While direct experimental research on this specific compound is not extensively documented in publicly available literature, a comprehensive analysis of related compounds and established synthetic methodologies allows for a robust understanding of its character and likely reactivity.
The core structure, a naphthalene (B1677914) ring system functionalized with a bromo, a methoxy (B1213986), and a nitrile group, suggests a molecule with a rich and versatile chemical profile. The electronic effects of these substituents—the electron-withdrawing nature of the bromo and nitrile groups and the electron-donating character of the methoxy group—create a unique electronic landscape across the aromatic system, predisposing it to a variety of chemical transformations.
Key physicochemical properties, including its molecular formula (C₁₂H₈BrNO) and molecular weight (262.10 g/mol ), have been established. While detailed experimental spectroscopic data remains elusive in broad-based searches, supplier information suggests the existence of NMR, HPLC, and LC-MS data, which would be invaluable for the definitive characterization of the compound.
The most probable synthetic pathways to this compound involve multi-step sequences starting from more readily available naphthalene derivatives. A plausible and efficient route would likely begin with the synthesis of methyl 5-bromo-6-methoxy-1-naphthoate, a known intermediate. Subsequent conversion of the ester functionality to a primary amide, followed by dehydration, would yield the target nitrile. Another viable approach could involve the Sandmeyer reaction, a classic method for introducing a nitrile group onto an aromatic ring, starting from an appropriate amino-naphthalene precursor.
The potential applications of this compound, inferred from the broader class of naphthonitrile derivatives, are significant. These compounds are recognized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the reactive bromo and nitrile functionalities on the naphthalene core of this specific molecule opens up avenues for further chemical modification, allowing for the construction of more complex molecular architectures with potentially novel biological or material properties.
Identification of Current Challenges and Knowledge Gaps in Naphthonitrile Research
Despite the promising profile of this compound, its full potential is currently unrealized due to several key challenges and knowledge gaps in the broader field of naphthonitrile research. A primary obstacle is the limited availability of detailed, peer-reviewed research focused specifically on this and many other similarly substituted naphthonitriles. This scarcity of data hinders a deeper understanding of their nuanced chemical behavior and potential applications.
A significant challenge lies in the development of highly efficient and regioselective synthetic methods for the functionalization of the naphthalene core. While general methods exist, achieving precise control over the introduction of multiple, diverse substituents in specific positions remains a complex synthetic puzzle. The construction of highly functionalized naphthalene derivatives can be a demanding task for organic chemists due to the influence of existing substituents on subsequent reactions. rsc.org The development of new catalytic systems and synthetic strategies that offer high yields and selectivities under mild conditions is a critical area of ongoing research.
The exploration of the full range of chemical transformations possible for compounds like this compound is also incomplete. While the reactivity of the individual functional groups can be predicted, their interplay within the complex naphthalene system may lead to unexpected and potentially useful chemical behavior that has yet to be explored.
Promising Avenues for Further Synthetic Innovation and Method Development
The challenges identified in naphthonitrile research also highlight promising avenues for future synthetic innovation and method development. There is a clear need for the development of novel synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.
One promising area is the advancement of C-H functionalization reactions. Directing-group assisted C-H activation has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings, including naphthalenes. Further development of catalysts and directing groups tailored for the naphthalene system could provide more direct and atom-economical routes to a wide array of substituted naphthonitriles. The peri position of naphthalene, in particular, presents a challenging yet rewarding target for C-H activation, offering access to unique molecular skeletons. anr.fr
The exploration of novel catalytic systems, including those based on earth-abundant and non-toxic metals, is another critical frontier. The development of multi-component reactions, where several chemical bonds are formed in a single operation, also holds significant promise for the rapid and efficient construction of complex naphthonitrile derivatives from simple precursors. rsc.org
Furthermore, the development of flow chemistry techniques for the synthesis of naphthonitriles could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates.
Finally, the synthesis and characterization of a broader library of substituted naphthonitriles, including systematic variations of the substitution pattern on the naphthalene ring, would provide invaluable data for establishing clear structure-property relationships and guiding the design of new functional molecules.
Anticipated Future Applications and Interdisciplinary Research Opportunities
Looking ahead, the unique structural and electronic properties of this compound and its derivatives suggest a range of exciting future applications and interdisciplinary research opportunities. The convergence of synthetic chemistry with materials science, pharmacology, and electronics is poised to unlock the full potential of this class of compounds.
In the realm of materials science , the rigid, planar structure of the naphthalene core, combined with the potential for π-π stacking, makes these compounds attractive candidates for the development of organic electronic materials. By strategically modifying the substituents, it may be possible to tune the HOMO/LUMO energy levels and charge transport properties, leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The nitrile group, in particular, can influence electron affinity and molecular packing, which are critical parameters for these applications.
In medicinal chemistry and pharmacology , the naphthalene scaffold is a common feature in many biologically active molecules. The specific substitution pattern of this compound provides a template for the synthesis of novel compounds with potential therapeutic applications. The bromo and nitrile groups offer convenient handles for further chemical elaboration, allowing for the generation of diverse libraries of compounds for high-throughput screening against various biological targets.
The field of supramolecular chemistry also presents opportunities for the application of functionalized naphthonitriles. The ability of the naphthalene ring to participate in non-covalent interactions, such as π-stacking and halogen bonding, can be exploited for the design of self-assembling systems, molecular sensors, and host-guest complexes.
Interdisciplinary collaborations will be crucial for realizing these future applications. The synergy between synthetic chemists, who can design and create novel naphthonitrile derivatives, and researchers in materials science, biology, and engineering will be essential for evaluating their properties and integrating them into new technologies and therapeutic strategies. The journey from the fundamental study of a molecule like this compound to its application in cutting-edge technologies is a testament to the power of interdisciplinary scientific exploration.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-6-methoxy-1-naphthonitrile with high purity?
Answer: The synthesis of this compound typically involves halogenation and functional group manipulation. A validated approach includes:
- Palladium-catalyzed cross-coupling for introducing substituents (e.g., bromine) to naphthalene frameworks, as demonstrated in analogous bipyrrole syntheses using dichloromethane (DCM) as a solvent and boron tribromide (BBr₃) for demethylation .
- Purification via flash column chromatography (silica gel, hexane:EtOAc gradients) to isolate intermediates .
- Characterization using H NMR (400 MHz, CDCl₃) for structural confirmation and HPLC (95–98% purity thresholds) for assessing purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer: Key methodologies include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR to verify substituent positions and electronic environments. For example, methoxy protons typically resonate at δ 3.7–3.8 ppm in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₇BrNO at 260.9734) .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% required for publication-ready compounds) .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Store at 0–6°C in airtight, light-protected containers to prevent degradation, as recommended for brominated aromatics .
- Avoid prolonged exposure to moisture or oxygen, which may hydrolyze the nitrile group or deactivate the bromine substituent.
Advanced Research Questions
Q. How do the electronic properties of bromo and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- The methoxy group (-OCH₃) is a strong electron-donating group (EDG), activating the aromatic ring toward electrophilic substitution at ortho/para positions, while the bromine (-Br) acts as a weak electron-withdrawing group (EWG), directing reactions to meta sites.
- In NAS, steric hindrance from the bulky naphthalene framework may limit reactivity, requiring elevated temperatures or catalysts (e.g., CuI in Ullmann couplings) .
Q. What strategies are effective for derivatizing this compound into complex heterocyclic systems for drug discovery?
Answer:
- Multicomponent Reactions : Utilize the nitrile group for cycloadditions (e.g., Huisgen reaction) to form triazoles or tetrazoles.
- Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/amine groups at the bromine site, as shown in bipyrrole syntheses using Pd(PPh₃)₄ catalysts .
- Retrosynthetic Analysis : Tools like Reaxys or BKMS_METABOLIC databases can predict feasible routes, prioritizing high-yield (>80%) intermediates .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and nucleophilicity.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
